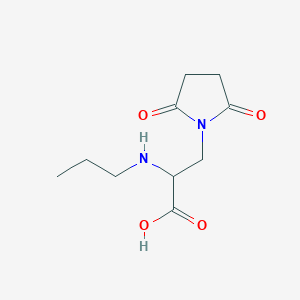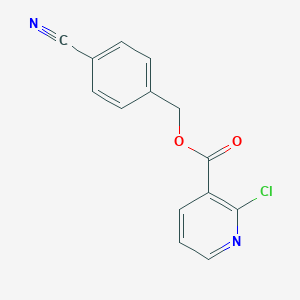
3-Ethyl-N-(piperidin-4-ylmethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-N-[(piperidin-4-yl)methyl]aniline is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-N-[(piperidin-4-yl)methyl]aniline typically involves the reaction of 3-ethyl aniline with piperidine derivatives under specific conditions. One common method is the Mannich reaction, which involves the condensation of an amine, formaldehyde, and a compound containing an active hydrogen atom . The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of piperidine derivatives, including 3-ethyl-N-[(piperidin-4-yl)methyl]aniline, often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
3-ethyl-N-[(piperidin-4-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of 3-ethyl-N-[(piperidin-4-yl)methyl]aniline include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of 3-ethyl-N-[(piperidin-4-yl)methyl]aniline depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding nitro or hydroxyl derivatives, while substitution reactions can produce various substituted aniline derivatives .
科学的研究の応用
3-ethyl-N-[(piperidin-4-yl)methyl]aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 3-ethyl-N-[(piperidin-4-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context .
類似化合物との比較
Similar Compounds
Similar compounds to 3-ethyl-N-[(piperidin-4-yl)methyl]aniline include other piperidine derivatives such as:
- N-[(piperidin-4-yl)methyl]aniline
- 3-methyl-N-[(piperidin-4-yl)methyl]aniline
- 3-ethyl-N-[(piperidin-3-yl)methyl]aniline
Uniqueness
3-ethyl-N-[(piperidin-4-yl)methyl]aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 3-position and the piperidin-4-ylmethyl group at the nitrogen atom distinguishes it from other similar compounds and can result in different pharmacological and industrial properties .
特性
分子式 |
C14H22N2 |
|---|---|
分子量 |
218.34 g/mol |
IUPAC名 |
3-ethyl-N-(piperidin-4-ylmethyl)aniline |
InChI |
InChI=1S/C14H22N2/c1-2-12-4-3-5-14(10-12)16-11-13-6-8-15-9-7-13/h3-5,10,13,15-16H,2,6-9,11H2,1H3 |
InChIキー |
COZIDDIYWUHPEK-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=CC=C1)NCC2CCNCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(3-exo,8-syn)-3-Aminobicyclo[3.2.1]octan-8-ol](/img/structure/B13545959.png)




